molecular formula C14H18N2S B14326425 Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- CAS No. 97172-46-8

Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)-

Cat. No.: B14326425
CAS No.: 97172-46-8
M. Wt: 246.37 g/mol
InChI Key: NITRGJVFBJCZRU-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in pharmaceuticals, materials science, and organic synthesis. The presence of the piperidinylmethyl group enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aryne reaction with alkynyl sulfides, which allows for the formation of the benzothiophene scaffold . The reaction conditions often involve the use of o-silylaryl triflates and alkynyl sulfides in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: A simpler structure without the piperidinylmethyl group.

    Thiophene: A related heterocycle with a sulfur atom in a five-membered ring.

    Benzothiazole: Contains both sulfur and nitrogen atoms but in a different arrangement.

Uniqueness

The presence of the piperidinylmethyl group in Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- enhances its chemical reactivity and potential biological activity compared to simpler benzothiophene derivatives. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

97172-46-8

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

2-(piperidin-1-ylmethyl)-1-benzothiophen-5-amine

InChI

InChI=1S/C14H18N2S/c15-12-4-5-14-11(8-12)9-13(17-14)10-16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7,10,15H2

InChI Key

NITRGJVFBJCZRU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC3=C(S2)C=CC(=C3)N

Origin of Product

United States

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